5-Methoxy-3-nitro-1,2-xylene
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Overview
Description
5-Methoxy-1,2-dimethyl-3-nitrobenzene is an aromatic compound with the molecular formula C9H11NO3 It is characterized by the presence of a methoxy group (-OCH3), two methyl groups (-CH3), and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dimethyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-methoxy-1,2-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-1,2-dimethyl-3-nitrobenzene may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity 5-Methoxy-1,2-dimethyl-3-nitrobenzene.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2-dimethyl-3-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles such as sodium methoxide can lead to the replacement of the methoxy group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other strong nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Methoxy-1,2-dimethyl-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Methoxy-1,2-dimethyl-3-carboxybenzene.
Scientific Research Applications
5-Methoxy-1,2-dimethyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and can be used in studies of electrophilic aromatic substitution reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2-dimethyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring towards electrophilic attack, while the nitro group, being electron-withdrawing, deactivates the ring. The interplay between these groups influences the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,3-dimethyl-2-nitrobenzene: Similar structure but different positions of the nitro and methyl groups.
1,3-Dimethyl-5-nitrobenzene: Lacks the methoxy group, affecting its reactivity and applications.
5-Nitro-m-xylene: Another nitro-substituted xylene derivative with different substitution patterns.
Uniqueness
5-Methoxy-1,2-dimethyl-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.
Biological Activity
5-Methoxy-3-nitro-1,2-xylene (C9H11NO3) is an aromatic nitro compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group (-OCH3), two methyl groups (-CH3), and a nitro group (-NO2) attached to a benzene ring. This unique arrangement influences its reactivity and biological interactions. The compound is synthesized primarily through electrophilic aromatic substitution reactions, commonly involving the nitration of 5-methoxy-1,2-dimethylbenzene using nitric and sulfuric acids under controlled conditions.
Mechanism of Biological Activity
The biological activity of nitro compounds like this compound is often attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can produce reactive species that bind covalently to DNA, resulting in cell death. For instance, similar nitro compounds have been effective against a range of pathogens including H. pylori and Mycobacterium tuberculosis due to their ability to generate toxic intermediates upon reduction .
- Antitumoral Activity : Research indicates that nitro-substituted aromatic compounds can exhibit antitumor properties. The presence of a nitro group can enhance the activity of certain derivatives against cancer cells by exploiting the hypoxic conditions often found in tumors .
Antimicrobial Studies
A study assessing the effects of various nitro musks revealed that compounds similar to this compound could significantly increase proliferation in breast cancer cells when tested against estrogen receptors. Although the potency was considerably lower than estradiol, this suggests potential for further exploration in cancer therapies .
Antitumor Mechanisms
Another investigation highlighted that nitro-containing compounds could act as hypoxia-activated prodrugs. The study demonstrated that derivatives with a nitro group at specific positions exhibited enhanced cytotoxicity against cancer cell lines under low oxygen conditions, indicating a promising avenue for anticancer drug development.
Case Studies
Applications in Medicine and Industry
This compound is not only significant in academic research but also has practical applications:
- Pharmaceutical Development : Its derivatives may lead to new antimicrobial and anticancer agents.
- Industrial Use : The compound is utilized in dye manufacturing and as an intermediate in chemical synthesis processes.
Properties
IUPAC Name |
5-methoxy-1,2-dimethyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJCEQCLYNEPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646798 |
Source
|
Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185207-25-4 |
Source
|
Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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